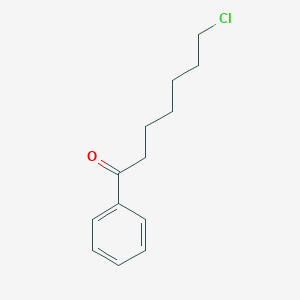

7-Chloro-1-oxo-1-phenylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1-phenylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUIBNBWCOAMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395737 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17734-41-7 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-1-oxo-1-phenylheptane chemical properties

An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17734-41-7), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document details its physicochemical properties, spectroscopic signature, primary synthesis route via Friedel-Crafts acylation, and its versatile chemical reactivity. Possessing both a reactive ketone moiety and a terminal alkyl chloride, this molecule serves as a valuable and strategic building block for the synthesis of more complex structures, particularly as a precursor to linear diarylheptanoids, a class of natural products with notable biological activities.[1] This guide consolidates technical data with mechanistic insights and practical experimental protocols to serve as an essential resource for scientists leveraging this compound in their research.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 7-chloro-1-phenylheptan-1-one, is a halogenated aromatic ketone.[1][2] Its core structure consists of a seven-carbon aliphatic chain functionalized with a terminal chlorine atom and a benzoyl group at the opposing end. This unique arrangement of functional groups is key to its synthetic utility.

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties like melting and boiling points have been experimentally determined, others, such as density, are predicted values derived from computational models.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1][2] |

| CAS Number | 17734-41-7 | [2][3][4] |

| Molecular Formula | C₁₃H₁₇ClO | [1][2][3] |

| Molecular Weight | 224.72 g/mol | [2] |

| Melting Point | 34-35 °C | [5] |

| Boiling Point | 147-148 °C @ 1.5 Torr | [5] |

| Predicted Density | 1.045 ± 0.06 g/cm³ | [5] |

| Vapour Pressure | 0.000125 mmHg @ 25°C | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [1][2] |

| InChI Key | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product confirmation. While raw spectral data can be accessed through chemical databases, the expected characteristics are outlined here for analytical guidance.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the aryl ketone carbonyl (C=O) stretch, typically appearing around 1685 cm⁻¹. Additional significant peaks include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, usually between 800-600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments. The monosubstituted phenyl group will typically appear as a complex multiplet between 7.4-8.0 ppm. The two protons alpha to the carbonyl group (on C2) are expected to be a triplet around 2.9-3.0 ppm. The protons on the carbon bearing the chlorine (C7) will present as a triplet around 3.5 ppm. The remaining ten protons of the methylene chain (C3-C6) will form a complex series of multiplets in the 1.3-1.9 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[2] Aromatic carbons will appear in the 128-137 ppm range. The carbon attached to the chlorine (C7) will be observed around 45 ppm, while the carbon alpha to the carbonyl (C2) will be near 38 ppm. The remaining aliphatic carbons will resonate between 23-33 ppm.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 224, along with an isotope peak (M+2) at m/z 226 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.[2] Common fragmentation patterns include the loss of the chlorohexyl chain to yield a benzoyl cation (C₆H₅CO⁺) at m/z 105 and cleavage alpha to the carbonyl group.

Synthesis and Mechanistic Insights

The most established and efficient method for preparing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.[1][6]

The Acylation Strategy: Causality and Advantages

The choice of Friedel-Crafts acylation is deliberate and offers several advantages over the related alkylation reaction. The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, ensuring the linear heptanoyl chain is installed intact.[7] Furthermore, the product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic attack.[6][7] This deactivation effectively prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, leading to a cleaner, mono-substituted product.[8]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 7-chloroheptanoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[1][6][9]

-

Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

-

Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.

Experimental Protocol

This protocol is a self-validating system for the laboratory-scale synthesis of the title compound. Success is contingent on the strict exclusion of moisture, as water rapidly deactivates the Lewis acid catalyst.

Materials:

-

Anhydrous Benzene

-

7-Chloroheptanoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM, reaction solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite). Operate under an inert atmosphere (N₂ or Ar).

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice/water bath with vigorous stirring. The use of a solvent and cooling helps to moderate the exothermic reaction.

-

Reagent Addition: Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) and anhydrous benzene (1.5-2.0 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup and Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This step is highly exothermic and should be performed in a fume hood. The HCl protonates the aluminum-ketone complex, breaking it apart, while the ice absorbs the heat generated.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature, providing two distinct and chemically orthogonal reactive sites for modification.[1]

Caption: Dual reactive sites of this compound for synthetic modifications.

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to a wide range of nucleophilic attacks and reductions.[1]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol (7-chloro-1-phenylheptan-1-ol) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions.[10]

-

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols, extending the carbon skeleton.

-

Alpha-Functionalization: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Reactions at the Chloroalkyl Terminus

The terminal chlorine atom is a good leaving group, making the C7 position an excellent site for nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide array of functional groups.

-

Heteroatom Introduction: Reaction with sodium azide (NaN₃) yields 7-azido-1-phenylheptan-1-one, a precursor for amines or triazoles. Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Thiols and amines can also displace the chloride to form thioethers and secondary/tertiary amines, respectively.[1]

-

Carbon-Carbon Bond Formation: The terminal chloride can be displaced by organocuprates or other soft carbon nucleophiles to extend the carbon chain.

Application in Complex Molecule Synthesis

The dual reactivity makes this compound an ideal intermediate for multi-step syntheses.[1] It is particularly well-suited as a precursor for linear diarylheptanoids, a class of natural products exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.[1] A synthetic strategy could involve:

-

Modification at the chloro-terminus to introduce the second aryl group or a precursor.

-

Subsequent transformation of the ketone functionality to match the target natural product's structure.

This pre-built seven-carbon chain with reactive handles at both ends significantly simplifies the construction of these complex bioactive molecules.[1]

Handling, Safety, and Storage

-

Hazard Identification: this compound is classified as an irritant.[4]

-

Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with eyes, skin, and clothing.[11]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a highly versatile and synthetically valuable bifunctional molecule. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, selectively addressable reactive sites—the ketone and the alkyl chloride—make it a powerful building block for organic synthesis. For researchers in drug discovery and natural product synthesis, it offers a strategic starting point for creating complex linear molecules, particularly diarylheptanoids, thereby streamlining synthetic pathways and facilitating the exploration of novel chemical space.

References

- Benchchem, this compound | 17734-41-7.

- CymitQuimica, 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane.

- PubChem, this compound | C13H17ClO | CID 3736417.

- Guidechem, this compound 17734-41-7 wiki.

- Echemi, 7-Chloro-1-[3-(trifluoromethyl)

- Benchchem, 7-Chloro-1-phenylheptan-3-one | 918648-48-3.

- Matrix Scientific, this compound.

- Benchchem, Application Notes and Protocols for 7-bromoheptanoyl chloride in Friedel-Crafts Acyl

- ChemicalBook, this compound | 17734-41-7.

- Benchchem, Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Applic

- Fisher Scientific, SAFETY D

- ChemicalBook, 17734-41-7(this compound) Product Description.

- Echemi, 7-Chloro-1-[4-(trifluoromethyl)

- Fisher Scientific, SAFETY DATA SHEET - (S)-(-)-3-Chloro-1-phenyl-1-propanol.

- Sigma-Aldrich, Friedel–Crafts Acyl

- Wikipedia, Friedel–Crafts reaction.

- Organic Chemistry Portal, Friedel-Crafts Acyl

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 17734-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A-Technical-Guide-to-7-Chloro-1-oxo-1-phenylheptane-Properties-Synthesis-and-Applications

Introduction: The-Strategic-Value-of-a-Bifunctional-Building-Block

In the landscape of synthetic organic chemistry and drug discovery, the strategic value of a molecule is often defined by its versatility. 7-Chloro-1-oxo-1-phenylheptane (CAS No: 17734-41-7) emerges as a compound of significant interest precisely because of this attribute. It is a bifunctional molecule, featuring a phenyl ketone at one end of a seven-carbon chain and a reactive alkyl chloride at the other. This unique arrangement provides two distinct chemical handles, allowing for sequential and controlled modifications. The phenyl ketone moiety serves as a classic electrophilic center and a precursor to a chiral alcohol, while the terminal chloro group is an excellent site for nucleophilic substitution.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, detail its synthesis via Friedel-Crafts acylation, explore its analytical characterization, and discuss its reactivity and potential applications as a versatile synthetic intermediate.

Section-1:-Physicochemical-and-Structural-Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and physicochemical data for this compound are summarized below. It is important to note that while some data, such as melting point, are experimentally derived, other values like boiling point and density are often predicted using computational models.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1] |

| CAS Number | 17734-41-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇ClO | [1][2] |

| Molecular Weight | 224.72 g/mol | [1][4] |

| Melting Point | 34-35 °C | |

| Boiling Point | 147-148 °C (at 1.5 Torr) | |

| Vapour Pressure | 0.000125 mmHg at 25°C | [2] |

| Predicted Density | 1.045 ± 0.06 g/cm³ | |

| InChI Key | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [1] |

| Synonyms | ω-chloroheptanoylbenzene, 7-Chloro-1-phenyl-1-heptanone | [2] |

Section-2:-Synthesis-and-Purification

The most established and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[4] This reaction is a cornerstone of aromatic ketone synthesis, falling under the broad class of electrophilic aromatic substitution reactions.[5]

The-Underlying-Mechanism:-Generation-of-the-Acylium-Ion

The causality behind this reaction hinges on the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 7-chloroheptanoyl chloride.[6] This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of the aromatic ketone.[7][8]

Representative-Experimental-Protocol:-Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of this compound. The successful formation of HCl gas and the final product characteristics serve as internal validation points.

-

Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 equivalents). The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution) to handle the evolving HCl gas.

-

Solvent and Reagent Addition : Add anhydrous benzene (serving as both reactant and solvent) to the flask and cool the suspension to 0-5°C using an ice bath.

-

Acyl Chloride Addition : Add 7-chloroheptanoyl chloride (1.0 equivalent) dropwise via the addition funnel to the stirred suspension over 30-60 minutes. The choice of slow, cold addition is critical to control the initial exothermic reaction and prevent potential side reactions. Vigorous evolution of HCl gas should be observed.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 1-3 hours to ensure the reaction goes to completion.[9] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture back to 0-5°C. Very cautiously and slowly quench the reaction by adding crushed ice, followed by cold dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification-Protocol:-Vacuum-Distillation

The crude product is typically an oil or a low-melting solid and can be effectively purified by vacuum distillation.

-

Setup : Assemble a vacuum distillation apparatus. It is crucial to ensure all glass joints are properly sealed.

-

Distillation : Heat the crude product under a vacuum (e.g., ~1.5 Torr).

-

Fraction Collection : Collect the fraction that distills at approximately 147-148°C. This temperature specificity ensures the isolation of a high-purity product.

Section-3:-Analytical-Characterization

Unambiguous structural confirmation is paramount. The following section outlines the expected spectral characteristics for this compound based on its structure and established principles of spectroscopic analysis.

¹H-NMR-Spectroscopy-(Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing effects of the carbonyl group and the chlorine atom will cause downfield shifts (higher ppm values) for adjacent protons.

-

Phenyl Protons (C₆H₅) : Expected around δ 7.4-8.0 ppm . The protons ortho to the carbonyl group (2H) will be the most deshielded and appear as a multiplet or doublet of doublets. The meta (2H) and para (1H) protons will appear as a complex multiplet at a slightly higher field.

-

α-Methylene Protons (-CH₂-CO) : Expected around δ 2.9-3.1 ppm . These protons are adjacent to the carbonyl group and will appear as a triplet, coupled to the neighboring β-methylene protons.

-

Chlorinated Methylene Protons (-CH₂-Cl) : Expected around δ 3.5-3.6 ppm . These protons are adjacent to the electronegative chlorine atom and will appear as a triplet, coupled to the adjacent methylene protons.[10]

-

Aliphatic Chain Protons (-CH₂-)₄ : Expected in the range of δ 1.3-1.9 ppm . These four methylene groups will likely appear as a series of complex multiplets.

¹³C-NMR-Spectroscopy-(Predicted)

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (C=O) : This is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 198-201 ppm .[10]

-

Aromatic Carbons (C₆H₅) : Expected in the aromatic region of δ 128-138 ppm . The carbon attached to the acyl group (quaternary) will be distinct from the protonated carbons.[10]

-

Chlorinated Carbon (-CH₂-Cl) : The carbon directly bonded to chlorine will be deshielded relative to other aliphatic carbons, appearing around δ 44-46 ppm .[10]

-

α-Carbon (-CH₂-CO) : Expected around δ 38-40 ppm .

-

Aliphatic Chain Carbons : The remaining four methylene carbons will appear in the range of δ 23-32 ppm .

Infrared-(IR)-Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C=O Stretch : A strong, sharp absorption band characteristic of an aryl ketone is expected around 1685-1695 cm⁻¹ .

-

C-H Aromatic Stretch : Signals will appear just above 3000 cm⁻¹ .

-

C-H Aliphatic Stretch : Signals will appear just below 3000 cm⁻¹ .

-

C-Cl Stretch : A moderate to weak absorption is expected in the fingerprint region, typically around 600-800 cm⁻¹ .

Mass-Spectrometry-(MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The spectrum should show a molecular ion peak at m/z = 224 . A characteristic M+2 peak at m/z = 226 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

-

Key Fragmentation : A prominent peak at m/z = 105 is expected, corresponding to the stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the alkyl chain.

Section-4:-Chemical-Reactivity-and-Synthetic-Applications

The synthetic utility of this compound stems from its two distinct reactive sites. This allows for a modular approach to building more complex molecules, a highly desirable feature in medicinal chemistry and materials science.[4]

Reactivity-of-the-Ketone-Group

The electrophilic carbonyl carbon is a prime target for nucleophiles.

-

Reduction : The ketone can be selectively reduced to the corresponding secondary alcohol, 7-chloro-1-phenylheptan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[10] This introduces a chiral center, opening pathways for stereoselective synthesis. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions.[10] A Clemmensen or Wolff-Kishner reduction could fully reduce the ketone to a methylene (-CH₂-) group, yielding 1-chloro-7-phenylheptane.[7]

-

Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the carbonyl, forming tertiary alcohols and creating new carbon-carbon bonds.

-

Wittig Reaction : Reaction with a phosphorus ylide (e.g., from triphenylphosphine) can convert the carbonyl group into a carbon-carbon double bond, providing access to a variety of alkene derivatives.

Reactivity-of-the-Alkyl-Chloride

The terminal primary alkyl chloride is an excellent electrophile for Sₙ2 reactions.

-

Nucleophilic Substitution : It readily reacts with a wide range of nucleophiles. For example:

-

Azides (e.g., NaN₃) to form a terminal azide, a precursor for amines (via reduction) or triazoles (via "click" chemistry).

-

Cyanides (e.g., KCN) to extend the carbon chain by one and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Amines (e.g., R₂NH) to form secondary or tertiary amines, a common motif in pharmacologically active compounds.

-

Thiolates (e.g., R-SNa) to form thioethers.

-

This dual reactivity makes it a valuable precursor for creating long-chain bifunctional linkers or for synthesizing heterocyclic compounds through intramolecular cyclization (e.g., reaction of the terminal chloride with a nucleophile introduced at the ketone position).

Section-5:-Safety-and-Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from suppliers and analogous compounds suggest the following precautions.

-

Hazard Classification : It is classified as an irritant.

-

Handling Precautions :

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). General Experimental Details. Retrieved January 14, 2026, from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved January 14, 2026, from [Link]

-

Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved January 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved January 14, 2026, from [Link]

-

Chemistry Student. (2022, January 26). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Retrieved January 14, 2026, from [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. learnbin.net [learnbin.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane (CAS: 17734-41-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-1-oxo-1-phenylheptane, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. Delving into its physicochemical properties, synthesis, spectroscopic signature, and chemical reactivity, this document serves as a foundational resource for its application in research and development, particularly in the construction of complex molecular architectures.

Core Physicochemical & Structural Characteristics

This compound, with the CAS number 17734-41-7, is an aryl ketone featuring a seven-carbon aliphatic chain terminating in a primary chloro group.[1] This unique structure, containing two distinct reactive sites, makes it a valuable building block in multi-step organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17734-41-7 | [1][2] |

| Molecular Formula | C₁₃H₁₇ClO | [1] |

| Molecular Weight | 224.72 g/mol | [1] |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1] |

| Boiling Point | 352.6 ± 42.0 °C (Predicted) | [2] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3-AA | 3.7 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Note: Boiling point and density values are computationally predicted and have not been experimentally verified in the cited literature.

Synthesis and Purification: A Methodological Deep Dive

The most established and direct route for synthesizing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[2] This electrophilic aromatic substitution reaction provides an efficient method for creating the crucial carbon-carbon bond between the aromatic ring and the acyl group.

The Underlying Mechanism: Formation of the Acylium Ion

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:

-

Activation of the Acyl Chloride: The Lewis acid catalyst coordinates with the chlorine atom of the 7-chloroheptanoyl chloride. This interaction polarizes the carbon-chlorine bond, making it susceptible to cleavage.

-

Formation of the Acylium Ion: The polarized complex breaks apart to form a highly reactive and resonance-stabilized acylium ion. This species is a potent electrophile.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bonded to the new acyl group. This deprotonation restores the stable aromatic system, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[3][4]

Visualization of the Synthesis Workflow

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for Friedel-Crafts acylations and should be considered a representative method.[3][4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

7-Chloroheptanoyl chloride

-

Benzene (anhydrous)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a gas outlet (connected to a bubbler or scrub system)

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the flame-dried flask with the stir bar, addition funnel, and condenser under a positive pressure of inert gas (Argon or Nitrogen).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent like dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath while stirring.

-

Acyl Chloride Addition: Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Benzene Addition: Following the complete addition of the acyl chloride, add anhydrous benzene (1.1 to 1.5 equivalents) dropwise from the addition funnel over 30 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This exothermic step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. While a publicly available, experimentally verified spectrum was not found in the search results, the expected spectral data can be reliably predicted based on the known structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region / Chemical Shift (δ) | Assignment & Rationale |

| ¹H NMR | ~ 7.95 ppm (d, 2H)~ 7.55 ppm (t, 1H)~ 7.45 ppm (t, 2H)~ 3.55 ppm (t, 2H)~ 2.95 ppm (t, 2H)~ 1.80 ppm (m, 2H)~ 1.75 ppm (m, 2H)~ 1.40 ppm (m, 2H) | Aromatic Protons: Ortho-protons to the carbonyl are deshielded (~7.95 ppm). Meta (~7.45 ppm) and para (~7.55 ppm) protons are further upfield.[5][6]-CH₂Cl: Protons on the carbon bearing the electron-withdrawing chlorine atom (~3.55 ppm).-C(O)CH₂-: Protons alpha to the carbonyl group are deshielded (~2.95 ppm).Aliphatic Chain: Remaining methylene protons appear as multiplets in the upfield region (~1.40-1.80 ppm). |

| ¹³C NMR | ~ 200 ppm~ 137 ppm~ 133 ppm~ 128.6 ppm~ 128.0 ppm~ 45 ppm~ 38 ppm~ 32 ppm~ 28 ppm~ 26 ppm~ 24 ppm | Carbonyl Carbon (C=O): Characteristic downfield shift (~200 ppm).[7][8]Aromatic Carbons: Quaternary carbon attached to the acyl group (~137 ppm), para-carbon (~133 ppm), and ortho/meta carbons (~128 ppm).-CH₂Cl: Carbon attached to chlorine (~45 ppm).Aliphatic Chain: Carbons of the heptane chain, with the carbon alpha to the carbonyl appearing around ~38 ppm. |

| IR Spectroscopy | ~ 3100-3000 cm⁻¹~ 2950-2850 cm⁻¹~ 1685 cm⁻¹~ 1600, 1450 cm⁻¹~ 750-690 cm⁻¹ | Ar C-H Stretch: Characteristic of sp² C-H bonds on the phenyl ring.[9]Alkyl C-H Stretch: Characteristic of sp³ C-H bonds in the aliphatic chain.[9]C=O Stretch: Strong, sharp absorption typical for an aryl ketone.[10]C=C Stretch: In-ring stretching vibrations of the aromatic ring.C-Cl Stretch: Typically found in the fingerprint region. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature, allowing for selective or sequential reactions at two distinct sites: the ketone and the terminal alkyl chloride.

Reactivity at the Ketone

The carbonyl group is electrophilic and susceptible to a wide range of nucleophilic additions and related reactions:

-

Reduction: Can be reduced to the corresponding secondary alcohol, 7-chloro-1-phenylheptan-1-ol, using reducing agents like sodium borohydride (NaBH₄).

-

Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the formation of tertiary alcohols and the extension of the carbon skeleton.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is possible, providing a route to further functionalization.

-

Alpha-Functionalization: The protons on the carbon alpha to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles.

Reactivity at the Alkyl Chloride

The terminal chlorine atom is a good leaving group, making the C7 position an excellent site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a diverse array of functional groups:

-

Azide Formation: Reaction with sodium azide (NaN₃) yields an azido derivative, which can be further reduced to a primary amine.

-

Nitrile Formation: Substitution with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid, extending the chain by one carbon.

-

Thiol/Thioether Synthesis: Reaction with thiols or thiourea allows for the introduction of sulfur-containing moieties.

-

Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can lead to the corresponding amine products.

Application as a Precursor for Diarylheptanoids

A significant application for this compound is as a key intermediate in the synthesis of diarylheptanoids.[7] Diarylheptanoids are a class of natural products characterized by a C₆-C₇-C₆ skeleton and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[11][12][13]

This compound provides a pre-formed seven-carbon chain with a phenyl group at one end. The terminal chloro group serves as a reactive handle for introducing the second aryl group, often via coupling reactions or nucleophilic substitution, thereby simplifying the synthetic route to these complex and biologically active molecules.

Caption: Key reaction pathways for this compound.

Handling, Storage, and Safety

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors or mists.[14]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is provided as a general guide and is not a substitute for a formal risk assessment. Always consult with your institution's safety officer and refer to established safety protocols before handling any chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gold Shield. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 7 a with a NH‐peak at 3325 cm⁻¹. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

-

Klumpp, D. A., et al. (2007). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Lan, K., Fen, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. Retrieved from [Link]

-

Nandi, K. K., et al. (2014). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Retrieved from [Link]

-

An, N., et al. (2012). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC. Retrieved from [Link]

-

Suksamrarn, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. Retrieved from [Link]

-

Suksamrarn, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PubMed. Retrieved from [Link]

Sources

- 1. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H NMR - Chemical Shift List [users.wfu.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. content.oppictures.com [content.oppictures.com]

structure of 7-chloro-1-phenylheptan-1-one

An In-Depth Technical Guide to 7-Chloro-1-phenylheptan-1-one: Structure, Synthesis, and Synthetic Utility

Abstract

7-Chloro-1-phenylheptan-1-one is a bifunctional chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyl chloride and a phenyl ketone, offers two distinct and chemically orthogonal reactive sites. This guide provides a comprehensive technical overview of its molecular structure, established synthetic protocols, detailed analytical characterization, and its versatile applications as a precursor for more complex molecular architectures, particularly in the realm of drug discovery.

Introduction: A Bifunctional Building Block

In the landscape of synthetic chemistry, molecules that offer multiple, selectively addressable functional groups are invaluable. 7-Chloro-1-phenylheptan-1-one is a prime example of such a versatile building block.[1] Its architecture consists of a seven-carbon aliphatic chain, functionalized with a phenyl ketone at one terminus and a chloro group at the other. This arrangement makes it a powerful intermediate for constructing complex organic molecules.[1][2]

The presence of the ketone allows for a wide array of carbonyl chemistry transformations, while the terminal alkyl chloride serves as an excellent electrophilic site for nucleophilic substitution reactions. This dual reactivity is particularly advantageous in multi-step syntheses, enabling the programmed and sequential introduction of various molecular fragments. Its utility is especially pronounced in the synthesis of linear diarylheptanoids, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects.[1] This guide serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of 7-chloro-1-phenylheptan-1-one is defined by its structural formula and physical characteristics. Its IUPAC name is 7-chloro-1-phenylheptan-1-one, and it is registered under CAS Number 17734-41-7.[3][4]

The molecule comprises a central hexyl chain linking a benzoyl group (C₆H₅CO–) to a chloromethyl group (–CH₂Cl). This structure provides a distinct separation between the two reactive centers, which is crucial for controlling its chemical behavior.

Table 1: Physicochemical Properties of 7-Chloro-1-phenylheptan-1-one

| Property | Value | Source(s) |

| CAS Number | 17734-41-7 | [3], [5] |

| Molecular Formula | C₁₃H₁₇ClO | [3], [4] |

| Molecular Weight | 224.73 g/mol | [3], [5] |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [3] |

| Melting Point | 34-35 °C | [5][6] |

| Boiling Point | 147-148 °C (at 1.5 Torr) | [5][6] |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [5][6] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [3] |

| InChIKey | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [3] |

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and established method for synthesizing 7-chloro-1-phenylheptan-1-one is the Friedel-Crafts acylation.[1] This powerful electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[7][8]

Reaction Mechanism

The synthesis involves the reaction of benzene with 7-chloroheptanoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 7-chloroheptanoyl chloride, polarizing the C-Cl bond. This facilitates the departure of the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[9]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

-

Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 7-chloro-1-phenylheptan-1-one. The catalyst is regenerated in the process.[1]

A crucial advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group, thus preventing polysubstitution.[7][10]

Caption: Friedel-Crafts acylation synthesis workflow.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube or inert gas inlet), and an addition funnel.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and dry benzene (solvent and reactant). Cool the mixture in an ice bath to 0-5 °C.

-

Reagent Addition: Add a solution of 7-chloroheptanoyl chloride (1.0 eq.) in dry benzene dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential. Hydrogen chloride gas will be evolved.[11]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 60 °C) for 1-2 hours to ensure the reaction goes to completion.[11]

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding crushed ice, followed by cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 7-chloro-1-phenylheptan-1-one.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation of 7-chloro-1-phenylheptan-1-one is achieved through a combination of modern spectroscopic techniques.[12] Each method provides specific information about the molecule's functional groups and atomic connectivity.

Table 2: Key Spectroscopic Data for 7-Chloro-1-phenylheptan-1-one

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.4-8.0 ppm |

| Protons α to Carbonyl (-CH₂CO-) | δ ~2.9 ppm | |

| Protons α to Chlorine (-CH₂Cl) | δ ~3.5 ppm | |

| Methylene Protons (-CH₂-) | δ 1.3-1.8 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~199 ppm |

| Aromatic Carbons (C₆H₅) | δ 128-137 ppm | |

| Carbon α to Chlorine (-CH₂Cl) | δ ~45 ppm | |

| Carbon α to Carbonyl (-CH₂CO-) | δ ~38 ppm | |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 224 (³⁵Cl), 226 (³⁷Cl) |

| α-Cleavage Fragment [C₆H₅CO]⁺ | m/z 105 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. Protons on the phenyl ring adjacent to the carbonyl group are deshielded and appear downfield (δ ~7.4-8.0 ppm). The methylene protons alpha to the carbonyl are typically found around δ 2.9 ppm, while the protons on the carbon bonded to the electronegative chlorine atom are shifted further downfield to approximately δ 3.5 ppm.[13] The remaining methylene protons of the alkyl chain appear as a complex multiplet in the upfield region (δ 1.3-1.8 ppm).

-

¹³C NMR: The carbonyl carbon gives a characteristic weak signal in the far downfield region of the spectrum, typically around 199 ppm.[2][14] The carbons of the phenyl group resonate in the δ 128-137 ppm range. The carbon atom directly attached to the chlorine appears at approximately δ 45 ppm due to the halogen's deshielding effect.[2]

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone, which is expected around 1685 cm⁻¹.[14][15]

-

Mass Spectrometry (MS): In mass spectrometry, 7-chloro-1-phenylheptan-1-one will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine, two peaks will be observed at m/z 224 (for the ³⁵Cl isotope) and m/z 226 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. A common and prominent fragmentation pattern for ketones is α-cleavage, which would result in a stable acylium ion [C₆H₅CO]⁺ at m/z 105.[15][16]

Reactivity and Applications in Drug Development

The synthetic value of 7-chloro-1-phenylheptan-1-one is rooted in its dual reactivity, providing a strategic platform for molecular elaboration. The presence of chlorine is particularly significant, as many FDA-approved drugs contain this halogen, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Chloro-1-oxo-1-phenylheptane | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 17734-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 17734-41-7 [chemicalbook.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ketones | OpenOChem Learn [learn.openochem.org]

- 14. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 15. fiveable.me [fiveable.me]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 7-Chloro-1-oxo-1-phenylheptane, a bifunctional organic compound of interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical properties, established synthetic routes, and its potential as a versatile building block for more complex molecular architectures.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 7-chloro-1-phenylheptan-1-one, is a halogenated aromatic ketone. Its fundamental properties are crucial for its application in synthetic protocols.

The molecular formula for this compound is C₁₃H₁₇ClO .[1][2][3] This formula indicates a structure composed of a phenyl group attached to a seven-carbon acyl chain, with a chlorine atom at the terminal position. The molecular weight is a key parameter for stoichiometric calculations in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇ClO | PubChem[3], Guidechem[1], ChemicalBook[4] |

| Molecular Weight | 224.72 g/mol | PubChem[3], Benchchem[5] |

| CAS Number | 17734-41-7 | Benchchem[5], Guidechem[1] |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | PubChem[3] |

| Melting Point | 34-35 °C | ChemicalBook[4][6] |

| Boiling Point | 147-148 °C (at 1.5 Torr) | ChemicalBook[4][6] |

| Density (Predicted) | 1.045±0.06 g/cm³ | ChemicalBook[4] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most established and primary method for synthesizing this compound is through the Friedel-Crafts acylation of benzene.[5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Experimental Protocol

Reactants:

-

Benzene (C₆H₆)

-

7-Chloroheptanoyl chloride (C₇H₁₂Cl₂O)

-

Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, anhydrous aluminum chloride is suspended in an excess of dry benzene, which serves as both the solvent and the reactant.

-

7-Chloroheptanoyl chloride is added dropwise to the stirred suspension. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

-

Following the addition, the reaction mixture is heated to ensure the reaction proceeds to completion.[5]

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) and then with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or recrystallization.

Mechanistic Rationale

The choice of a strong Lewis acid like AlCl₃ is critical. It coordinates with the acyl chloride, abstracting the chloride and generating a highly electrophilic acylium ion. This ion is the reactive species that attacks the electron-rich benzene ring.

Caption: Friedel-Crafts acylation workflow for synthesis.

This mechanism proceeds via a resonance-stabilized carbocation intermediate, often called a sigma complex.[5] The final step involves the deprotonation of this intermediate, which restores the aromaticity of the benzene ring and yields the final ketone product.[5]

Chemical Reactivity and Synthetic Utility

The significance of this compound in organic synthesis stems from its bifunctional nature. It possesses two distinct reactive sites: the electrophilic carbonyl carbon and the terminal carbon atom bonded to the chlorine.[5]

Reactions at the Ketone Group

The ketone moiety is susceptible to a wide range of transformations, including:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

-

Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Reactions at the Chloroalkyl Chain

The terminal chlorine atom is a good leaving group, making the molecule amenable to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the introduction of a diverse array of functional groups, such as:

-

Azides (from sodium azide)

-

Amines

-

Thiols (from thiourea)

-

Cyanides

This dual reactivity makes the compound a valuable precursor for synthesizing more complex molecules, such as linear diarylheptanoids, a class of natural products with notable biological activities.[5] The seven-carbon chain is pre-formed, providing a scaffold for further elaboration at both ends.

Caption: Dual reactivity sites of the molecule.

Spectroscopic Characterization

While a full, detailed spectral analysis is beyond the scope of this guide, key expected features can be predicted based on the structure.

-

¹H NMR: Protons adjacent to the carbonyl group and the chlorine atom would be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the alkyl chain. The aromatic protons of the phenyl group would appear in the typical 7-8 ppm region.

-

¹³C NMR: The carbonyl carbon is highly deshielded and would produce a signal in the 190-215 ppm range. The carbon atom bonded to the chlorine would also be shifted downfield due to the electronegativity of the halogen.

-

IR Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretch would be prominent, typically around 1685 cm⁻¹.

-

Mass Spectrometry: Common fragmentation patterns would include α-cleavage at the carbonyl group and loss of the chloroalkyl chain. The presence of chlorine would also result in a characteristic M+2 isotopic peak.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation and, more importantly, its dual reactive sites—a ketone and a terminal alkyl chloride—provide chemists with a versatile tool for constructing complex organic molecules. This inherent functionality allows for selective or sequential modifications, making it a valuable precursor for targeted synthesis in pharmaceutical and materials science research.

References

- This compound | 17734-41-7 | Benchchem. (n.d.).

- This compound 17734-41-7 wiki - Guidechem. (n.d.).

- This compound | Matrix Scientific. (n.d.).

-

This compound | C13H17ClO | CID 3736417 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane | CymitQuimica. (n.d.).

- This compound - Benzene Compounds - Crysdot LLC. (n.d.).

- 7-Chloro-1-phenylheptan-3-one | 918648-48-3 | Benchchem. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17734-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 17734-41-7 [chemicalbook.com]

solubility of 7-Chloro-1-oxo-1-phenylheptane in various solvents

An In-Depth Technical Guide to the Solubility of 7-Chloro-1-oxo-1-phenylheptane

Abstract

This compound is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry, serving as a key intermediate for complex targets such as diarylheptanoids.[1] A thorough understanding of its solubility profile is a critical prerequisite for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties. As explicit experimental solubility data is not widely published, we present robust, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. The causality behind experimental choices is detailed, ensuring a deep understanding of the methodology.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure. The key to predicting the behavior of this compound lies in analyzing the interplay of its distinct functional moieties: the aromatic phenyl ring, the polar carbonyl (ketone) group, the long lipophilic heptane chain, and the polar terminal chloro group.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both nonpolar and polar characteristics, suggesting a nuanced solubility profile.

-

Nonpolar Character: The C6 phenyl ring and the -(CH₂)₆- alkyl chain contribute significant nonpolar, lipophilic character. This large hydrophobic portion will dominate interactions with nonpolar solvents.

-

Polar Character: The carbonyl group (C=O) is strongly polar, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[3][4] The terminal C-Cl bond also adds polarity.

Based on this structure, we can predict a general solubility trend. The molecule's considerable nonpolar character, due to the long alkyl chain, will likely limit its solubility in highly polar solvents like water.[5] Conversely, it is expected to be readily soluble in many common organic solvents.[3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 17734-41-7 | [1][6][7] |

| Molecular Formula | C₁₃H₁₇ClO | [1][6] |

| Molecular Weight | 224.73 g/mol | [1][6] |

| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [6] |

| XLogP3-AA (Predicted) | 3.7 | [6][7] |

| Topological Polar Surface Area | 17.1 Ų | [6][7] |

| Boiling Point (Predicted) | 352.6 ± 42.0 °C | [1] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |

The high predicted XLogP3 value of 3.7 quantitatively supports the prediction of poor water solubility and high solubility in lipophilic, nonpolar organic solvents.[6][7]

Predicted Solubility in Various Solvent Classes

The following diagram illustrates the predicted solubility based on the compound's structural features.

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. We present two robust methods.

Method 1: Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, providing essential data for solvent selection in synthesis and chromatography.

Objective: To classify solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'. A common threshold defines 'soluble' as >30 mg/mL.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane)

-

Small glass vials or test tubes (e.g., 4 mL) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound directly into a pre-labeled vial.

-

Solvent Addition: Add 0.33 mL of the first test solvent to the vial. This creates an initial concentration of ~30 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Insoluble: The bulk of the solid material remains undissolved.

-

Partially Soluble: Some solid has dissolved, but visible particles remain.

-

-

Documentation: Record the observation for each solvent tested. For compounds classified as 'Insoluble' or 'Partially Soluble', further solvent can be added incrementally to estimate the approximate solubility.

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. The protocol requires a validated analytical technique (e.g., HPLC-UV, GC-MS) to quantify the concentration of the dissolved solute.

Causality: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. Holding the system at a constant temperature for an extended period (24-48 hours) is crucial to ensure this equilibrium is reached, providing a true measure of thermodynamic solubility rather than a kinetically limited one.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess of this compound to a vial containing a known volume of the desired solvent (e.g., 20 mg into 2 mL of solvent). The amount should be sufficient to ensure solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the samples must be clarified.

-

Causality: This step is critical. Analyzing a suspension instead of a true solution is the most common source of error in this assay.

-

Option A (Filtration): Filter a portion of the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Discard the first fraction to saturate any potential binding sites on the filter membrane.

-

Option B (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet or sediment. Immediately dilute the aliquot with a known volume of solvent (often the mobile phase of the analytical system) to bring the concentration into the linear range of the analytical instrument's calibration curve.

-

Analysis: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.

Self-Validating System: To ensure trustworthiness, this protocol should include:

-

Triplicate Samples: Run each solvent in triplicate to assess variability.

-

Time-to-Equilibrium Check: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). If the solubility values are consistent between 48h and 72h, it confirms that equilibrium was reached.

-

Material Integrity: Confirm the solid material remaining after the experiment is chemically unchanged (e.g., by melting point or spectroscopy) to rule out degradation or solvate formation.

Conclusion

While specific experimental data for the solubility of this compound is sparse in public literature, a robust solubility profile can be predicted based on its molecular structure. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in aqueous media. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for researchers to confidently determine precise solubility data. Generating this data is a crucial step in optimizing the use of this valuable synthetic intermediate for applications ranging from reaction engineering to the development of novel therapeutics.

References

-

PubChem. This compound | C13H17ClO | CID 3736417. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

ACS Publications. Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. quora.com [quora.com]

- 6. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

A Technical Guide to the Potential Biological Activities of 7-Chloro-1-oxo-1-phenylheptane Derivatives

Abstract

While 7-Chloro-1-oxo-1-phenylheptane is primarily recognized as a versatile synthetic intermediate, its inherent structural motifs—a phenyl ketone and a reactive alkyl chloride—position it as a valuable scaffold for the development of novel therapeutic agents. Direct pharmacological data on the parent compound is limited; however, a comprehensive analysis of structurally related compounds, particularly α,β-unsaturated ketone derivatives (chalcones) and other substituted phenylheptanones, reveals significant potential for potent biological activities. This guide synthesizes existing research to explore the prospective anticancer, antimicrobial, and anti-inflammatory properties of derivatives originating from this scaffold. We will delve into the mechanistic basis for these potential activities, provide validated experimental protocols for their evaluation, and present structure-activity relationship insights to guide future drug discovery efforts.

Introduction: The Scaffold of Potential